molecular formula C8H15CoO2- B3055798 Cobalt octanoate CAS No. 6700-85-2

Cobalt octanoate

Cat. No.: B3055798
CAS No.: 6700-85-2
M. Wt: 202.14 g/mol
InChI Key: IJRCPFFFTCYQMF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cobalt octanoate is a chemical compound that consists of cobalt ions coordinated with octanoate ligands. It is commonly used as a catalyst in various chemical reactions, particularly in the polymerization of resins and as a drying agent in paints and inks. The compound is known for its vibrant purple color and is soluble in organic solvents but insoluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt octanoate can be synthesized through several methods. One common method involves the reaction of cobalt salts with octanoic acid. For instance, cobalt sulfate can react with sodium octanoate to form this compound. The reaction typically occurs in an organic solvent under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting cobalt metal or cobalt oxide with octanoic acid. The process involves heating the mixture to facilitate the reaction and then purifying the product through filtration and distillation. Another method involves using waste lithium battery anode material, where cobalt is extracted and reacted with octanoic acid to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Cobalt octanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cobalt oxide.

    Reduction: It can be reduced to cobalt metal under specific conditions.

    Substitution: The octanoate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

    Reduction: Hydrogen gas or other reducing agents at high temperatures.

    Substitution: Ligands such as phosphines or amines in organic solvents.

Major Products:

    Oxidation: Cobalt oxide.

    Reduction: Cobalt metal.

    Substitution: Cobalt complexes with different ligands.

Scientific Research Applications

Cobalt octanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cobalt octanoate exerts its effects involves the coordination of cobalt ions with octanoate ligands. This coordination facilitates various catalytic processes, such as the polymerization of resins. The cobalt ions can also interact with molecular targets in biological systems, potentially disrupting microbial cell walls and leading to antimicrobial effects .

Comparison with Similar Compounds

    Cobalt oleate: Similar to cobalt octanoate but with oleate ligands.

    Cobalt acetate: Contains acetate ligands instead of octanoate.

    Cobalt naphthenate: Uses naphthenate ligands.

Uniqueness: this compound is unique due to its specific ligand structure, which provides distinct solubility and catalytic properties. Compared to cobalt oleate, this compound has higher photosensitivity and is more effective in certain catalytic applications . Its specific ligand structure also makes it more suitable for use in organic solvents compared to cobalt acetate and cobalt naphthenate .

Properties

IUPAC Name

cobalt;octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Co/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRCPFFFTCYQMF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].[Co]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15CoO2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124-07-2 (Parent)
Record name Octanoic acid, cobalt salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6700-85-2
Record name Octanoic acid, cobalt salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, cobalt salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanoic acid, cobalt salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.041
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cobalt octanoate
Reactant of Route 2
Cobalt octanoate
Reactant of Route 3
Cobalt octanoate
Reactant of Route 4
Cobalt octanoate
Reactant of Route 5
Cobalt octanoate
Reactant of Route 6
Reactant of Route 6
Cobalt octanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.